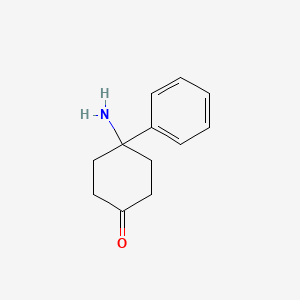

4-Amino-4-phenylcyclohexan-1-one

Description

4-Amino-4-phenylcyclohexan-1-one is a cyclohexanone derivative featuring an amino group (-NH₂) and a phenyl group (-C₆H₅) at the 4-position of the cyclohexane ring. The amino group introduces basicity and hydrogen-bonding capabilities, while the phenyl group contributes steric bulk and aromatic interactions.

Properties

IUPAC Name |

4-amino-4-phenylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c13-12(8-6-11(14)7-9-12)10-4-2-1-3-5-10/h1-5H,6-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNHEUAANNGFFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60607352 | |

| Record name | 4-Amino-4-phenylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95261-39-5 | |

| Record name | 4-Amino-4-phenylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-phenylcyclohexan-1-one typically involves the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Another method involves the radical or nucleophilic addition of nitrogen species to the unsaturated carbon-carbon bond, followed by further reactions to introduce the amino ketone motif .

Industrial Production Methods

Industrial production methods for 4-Amino-4-phenylcyclohexan-1-one often involve the use of basic conditions and suitable catalysts to achieve high yields and purity. For example, a one-pot method for producing trans-4-amino-1-cyclohexanecarboxylic acid derivatives involves reacting 4-aminobenzoic acid derivatives under basic conditions with a suitable catalyst and solvent .

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-phenylcyclohexan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-Amino-4-phenylcyclohexan-1-one has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-Amino-4-phenylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. For example, it may act on enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Synthesis Challenges: Amino-aryl cyclohexanones often require regioselective functionalization to avoid byproducts. For example, 4-(Dimethylamino)-4-phenylcyclohexan-1-one is synthesized via Friedel-Crafts alkylation followed by reductive amination .

- Computational Insights: Molecular modeling studies predict that the phenyl group in 4-Amino-4-phenylcyclohexan-1-one contributes to a flattened ring conformation, enhancing interactions with hydrophobic enzyme pockets .

Biological Activity

4-Amino-4-phenylcyclohexan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

4-Amino-4-phenylcyclohexan-1-one is characterized by a cyclohexanone structure with an amino group and a phenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 189.25 g/mol. The presence of the amino group contributes to its basicity, which may influence its interaction with biological targets.

The biological activity of 4-Amino-4-phenylcyclohexan-1-one is primarily attributed to its ability to interact with various receptors and enzymes. Studies suggest that it may act as an agonist for certain receptors, influencing signaling pathways related to metabolic processes. The compound's structure allows for enhanced binding affinity to specific targets, potentially modulating biological responses.

Pharmacological Properties

Research indicates that 4-Amino-4-phenylcyclohexan-1-one exhibits several pharmacological properties:

- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Potential : Some investigations have highlighted its ability to inhibit cancer cell proliferation, particularly in specific types of tumors. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : There is emerging evidence that 4-Amino-4-phenylcyclohexan-1-one may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of various derivatives of cyclohexanones, including 4-Amino-4-phenylcyclohexan-1-one. The results demonstrated significant inhibition of bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Amino-4-phenylcyclohexan-1-one | S. aureus | 32 µg/mL |

| 4-Amino-4-phenylcyclohexan-1-one | E. coli | 64 µg/mL |

Study 2: Anticancer Activity

Another pivotal study focused on the anticancer properties of 4-Amino-4-phenylcyclohexan-1-one in human cancer cell lines. The compound was found to induce apoptosis in breast cancer cells, with a reported IC50 value of approximately 15 µM.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.